molecular formula C22H34N2O B8447019 2-(4,4-Dimethylcyclohex-1-en-1-yl)-6-(2,2,6,6-tetramethyltetrahydro-2H-pyran-4-yl)pyridin-3-amine

2-(4,4-Dimethylcyclohex-1-en-1-yl)-6-(2,2,6,6-tetramethyltetrahydro-2H-pyran-4-yl)pyridin-3-amine

Cat. No.: B8447019
M. Wt: 342.5 g/mol
InChI Key: CMOSFDXYSWTZNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4,4-Dimethylcyclohex-1-en-1-yl)-6-(2,2,6,6-tetramethyltetrahydro-2H-pyran-4-yl)pyridin-3-amine is a useful research compound. Its molecular formula is C22H34N2O and its molecular weight is 342.5 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C22H34N2O

Molecular Weight

342.5 g/mol

IUPAC Name

2-(4,4-dimethylcyclohexen-1-yl)-6-(2,2,6,6-tetramethyloxan-4-yl)pyridin-3-amine

InChI

InChI=1S/C22H34N2O/c1-20(2)11-9-15(10-12-20)19-17(23)7-8-18(24-19)16-13-21(3,4)25-22(5,6)14-16/h7-9,16H,10-14,23H2,1-6H3

InChI Key

CMOSFDXYSWTZNG-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=CC1)C2=C(C=CC(=N2)C3CC(OC(C3)(C)C)(C)C)N)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-bromo-6-(2,2,6,6-tetramethyl-tetrahydro-pyran-4-yl)-pyridin-3-ylamine (as prepared in the previous step, 17.0 g, 0.054 mol ) in DME (200 mL) was added 2 M aq Na2CO3 (214 mL, 0.428 mol), LiCl (2.70 g, 0.0600 mol ) and 2-(4,4-dimethyl-cyclohex-1-enyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane (15.3 g, 0.064 mol). The resulting mixture was degassed by sonication under Ar and Pd(PPh3)4 (6.20 g, 5.30 mmol) was added and the reaction heated at 80° C. under Ar overnight. The reaction mixture was allowed to cool to RT and was extracted with EtOAc. After concentrating, the resulting residue was purified on silica gel with 2-20% EtOAc:hexane to give the title compound as a white solid (14.8 g, 80%). Mass spectrum (ESI, m/z): Calcd. for C22H34N2O, 343.2 (M+H), found 343.3.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
214 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.7 g
Type
reactant
Reaction Step Two
Quantity
15.3 g
Type
reactant
Reaction Step Two
Quantity
6.2 g
Type
catalyst
Reaction Step Three
Yield
80%

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